2,2-Dimethyloxetane-3-carboxylic acid
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Overview
Description
2,2-Dimethyloxetane-3-carboxylic acid is a chemical compound characterized by a four-membered oxetane ring with two methyl groups at the 2-position and a carboxylic acid group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyloxetane-3-carboxylic acid typically involves the cyclization of suitable precursors. One common method is the intramolecular etherification of a precursor containing a hydroxyl group and a leaving group, such as a halide. This reaction can be facilitated by the use of a base, such as sodium hydride, under anhydrous conditions .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2-Dimethyloxetane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The oxetane ring can be reduced under specific conditions to yield different products.
Substitution: The methyl groups and the oxetane ring can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
2,2-Dimethyloxetane-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions.
Medicine: Explored for its potential therapeutic properties and as a scaffold in drug design.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2,2-Dimethyloxetane-3-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with various biological molecules, influencing biochemical pathways and exerting therapeutic effects .
Comparison with Similar Compounds
2-Methyleneoxetane: Shares the oxetane ring but differs in the presence of a methylene group.
Oxetan-3-one: Contains the oxetane ring with a ketone group at the 3-position.
2,2-Dimethyloxetane: Lacks the carboxylic acid group but has similar structural features.
Uniqueness: 2,2-Dimethyloxetane-3-carboxylic acid is unique due to the presence of both the oxetane ring and the carboxylic acid group.
Properties
Molecular Formula |
C6H10O3 |
---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
2,2-dimethyloxetane-3-carboxylic acid |
InChI |
InChI=1S/C6H10O3/c1-6(2)4(3-9-6)5(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
QNOMUCUZBPOQID-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CO1)C(=O)O)C |
Origin of Product |
United States |
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